1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride - 374822-27-2

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

Catalog Number: EVT-420927
CAS Number: 374822-27-2
Molecular Formula: C10H10ClF6N
Molecular Weight: 293.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 374822-27-2 . It has a molecular weight of 293.64 . This compound is a useful reactant for the preparation of palladium complexes with chiral pincer ligands .

Synthesis Analysis

The compound was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H .

Chemical Reactions Analysis

The compound was synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . To further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Synthesis Analysis
  • Bienzyme Cascade System: A recent study demonstrated the efficient synthesis of the (R)-enantiomer using a bienzyme cascade system. This system utilizes R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone, achieving high enantiomeric excess (> 99.9%). The incorporation of alcohol dehydrogenase (ADH) further enhances the yield by shifting the reaction equilibrium. Different expression systems for the bienzyme cascade have been investigated, with the BL21(DE3)/pETDuet-ATA117-ADH system showing a 1.5-fold increase in substrate handling capacity compared to the single ATA117 enzyme. []
  • Multi-step Chemical Synthesis: A different approach involves a multi-step chemical synthesis using 4-benzyl-2-hydroxy-morpholine-3-one and (R)-1-[3,5-bi(trifluoromethyl)phenyl]ethanol as starting materials. This method includes a condensation reaction, Grignard reaction, reduction, and finally, hydrochlorination to yield the desired product. []
Molecular Structure Analysis
  • Condensation Reactions: This molecule can undergo condensation reactions with various electrophiles, like aldehydes or ketones, to form imines or enamines. These reactions are particularly useful for incorporating the molecule into heterocyclic systems. []
  • Reductive Amination: The primary amine group readily undergoes reductive amination with aldehydes or ketones in the presence of a reducing agent. This reaction allows for the introduction of diverse substituents onto the nitrogen atom, expanding the molecule's structural diversity. []
Physical and Chemical Properties Analysis
  • Solubility: The hydrochloride salt form typically exhibits good solubility in polar solvents like water and alcohols, making it suitable for various synthetic transformations in these media. [, ]
Applications
  • Pharmaceutical Development: This compound serves as a key building block in the synthesis of various pharmaceutical agents. For example, it is a crucial intermediate in synthesizing Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy. [, ]
  • Analytical Chemistry: A study demonstrated the development of a pethidine hydrochloride selective electrode utilizing 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. This electrode exhibited a Nernstian response and proved effective in analyzing pethidine hydrochloride in pharmaceutical formulations. []

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine

  • Compound Description: This compound is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers. It is the free base form of the target compound, 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride. []
  • Relevance: This compound is directly related to the target compound as it is simply the free base form. It shares the exact same core structure with the only difference being the presence of a hydrochloride salt in the target compound. []

3,5-bistrifluoromethylacetophenone

  • Compound Description: This compound is used as a starting material in the enzymatic synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. []
  • Relevance: This compound is a precursor to both the target compound and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. It can be converted to the target compound through enzymatic amination and subsequent hydrochloride salt formation. []

(5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound is a tachykinin receptor antagonist and has been studied for its potential in treating central nervous system disorders, inflammatory diseases, pain, migraine, asthma, and vomiting. [, , , ]
  • Relevance: This compound shares the 1-(3,5-bis(trifluoromethyl)phenyl)ethyl moiety with the target compound. The presence of this shared structural motif suggests potential similarities in their pharmacological properties and/or metabolic pathways. [, , , ]

4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride salt (fosnetupitant)

  • Compound Description: This compound, fosnetupitant, is a neurokinin receptor antagonist used in combination with palonosetron hydrochloride and dexamethasone to prevent acute and delayed nausea and vomiting in patients receiving highly emetogenic cancer chemotherapy. []
  • Relevance: Fosnetupitant contains the 3,5-bis(trifluoromethyl)phenyl substructure, which is also present in the target compound. This shared motif suggests potential similarities in their binding affinity to certain targets, particularly those involving hydrophobic interactions. []

5-[[2(R)-[l(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(8)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one

  • Compound Description: This compound is synthesized through a novel, efficient process and its structure has been confirmed. []
  • Relevance: This compound shares the entire 1-(3,5-bis(trifluoromethyl)phenyl)ethoxy moiety with (5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one and contains the 3,5-bis(trifluoromethyl)phenyl substructure also found in the target compound. This structural similarity suggests potential overlap in their synthesis pathways or biological targets. []

[2R-[2α(R*),3α]]-5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride

  • Compound Description: This compound has been studied for its chiral separation properties on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. []
  • Relevance: This compound shares the entire 1-(3,5-bis(trifluoromethyl)phenyl)ethoxy moiety with (5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one and 5-[[2(R)-[l(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(8)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one, and contains the 3,5-bis(trifluoromethyl)phenyl substructure also found in the target compound. This high degree of structural similarity suggests a possible shared pharmacological target or similar physicochemical properties. []

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride (Compound 3)

  • Compound Description: This compound, identified as "Compound 3" in the research paper, is a potent, orally active h-NK(1) receptor antagonist with a long duration of action and high water solubility (>100 mg/mL), making it suitable for both intravenous and oral clinical administration. Pre-clinical studies show promising results for its efficacy in treating emesis and depression. []
  • Relevance: Compound 3 possesses the same 1-(3,5-bis(trifluoromethyl)phenyl)ethyl moiety as the target compound, indicating a close structural relationship. This similarity may translate to shared pharmacological properties, particularly related to NK(1) receptor antagonism. []

N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)

  • Compound Description: BTP2 is investigated as a potential store-operated calcium (Ca2+) entry (SOCE) inhibitor in bovine neutrophils. []
  • Relevance: While BTP2 does not share the exact core structure with the target compound, both molecules contain the 3,5-bis(trifluoromethyl)phenyl group. This shared motif suggests a potential for similar pharmacological activities, particularly in relation to influencing calcium signaling pathways. []

(2R, 3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyoxyl]-3-(4-fluorophenyl)-morpholine hydrochloride

  • Compound Description: This compound is a key intermediate in the synthesis of aprepitant, another NK-1 receptor antagonist. []
  • Relevance: This compound shares the 1-(3,5-bis(trifluoromethyl)phenyl)ethoxy moiety with (5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one, 5-[[2(R)-[l(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(8)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one, and [2R-[2α(R*),3α]]-5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride. The presence of this shared structural element and the connection to aprepitant synthesis suggests potential similarities in their pharmacological properties or metabolic pathways. []

3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound serves as a scaffold for synthesizing a series of novel amino pyrazole derivatives (AP-1 to AP-17) that are evaluated for antifungal and antimicrobial activity. []
  • Relevance: This compound shares the 3,5-bis(trifluoromethyl)phenyl substructure with the target compound and BTP2. This shared motif suggests a potential for similar biological activities, specifically related to antifungal or antimicrobial properties. []

Potassium tetrakis[3,5-bis(trifluoromethyl) phenyl] borate

  • Compound Description: This compound is a key component in a pethidine hydrochloride selective electrode. []
  • Relevance: Although this compound does not share a direct structural similarity with 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride, it highlights the use of the 3,5-bis(trifluoromethyl)phenyl group in different chemical applications, potentially indicating shared physicochemical properties. []

Properties

CAS Number

374822-27-2

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride

Molecular Formula

C10H10ClF6N

Molecular Weight

293.63 g/mol

InChI

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H

InChI Key

DWSPCWWXKNPRFN-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.